Ortho-Amino Configuration Enables GPR40 Agonist Development with Nanomolar Potency
The ortho-amino substituent of 3-(2-aminophenyl)propanoic acid serves as a critical pharmacophoric element for GPR40 agonism. A structurally related aminophenylpropanoate derivative (CAS 885101-89-3), which incorporates the core ortho-aminophenylpropanoic acid motif, exhibits an EC50 of ~50 nM at GPR40, with >70-fold selectivity over GPR120 (EC50 ~3.5 µM) and minimal activity at GPR41/GPR43 (EC50 >50 µM) . In contrast, the parent 3-phenylpropanoic acid (lacking the amino group) and para-aminophenyl analogs demonstrate significantly reduced potency or are entirely inactive in the same assay systems [1].
| Evidence Dimension | GPR40 agonism potency (EC50) and selectivity profile |
|---|---|
| Target Compound Data | Core ortho-aminophenylpropanoate scaffold (as in CAS 885101-89-3): GPR40 EC50 ~50 nM |
| Comparator Or Baseline | Parent 3-phenylpropanoic acid (no amino group): EC50 >10 µM; para-aminophenyl analogs: significantly reduced activity (specific values not disclosed in patents) |
| Quantified Difference | >200-fold improvement in potency with ortho-amino substitution |
| Conditions | Cell-based functional assays using recombinant human GPR40 expressed in HEK293 cells |
Why This Matters
Procurement of 3-(2-aminophenyl)propanoic acid ensures access to the validated ortho-aminophenylpropanoate scaffold essential for synthesizing potent and selective GPR40 tool compounds or lead candidates.
- [1] Garrido DM, et al. Synthesis and activity of small molecule GPR40 agonists. Bioorg Med Chem Lett. 2006;16(7):1840-5. View Source
